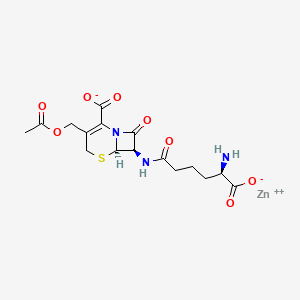
Cephalosporin C Zinc Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalosporin C Zinc Salt is a derivative of Cephalosporin C, a β-lactam antibiotic. This compound is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. This compound is particularly noted for its ability to inhibit the synthesis of bacterial cell walls, making it a potent antibacterial agent .
Mechanism of Action
Target of Action
Cephalosporin C zinc salt primarily targets Penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They are known to be the targets of β-lactam antibiotics such as cephalosporins .
Mode of Action
This compound acts by inhibiting the PBPs . This inhibition interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis leads to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, this compound prevents the proper formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall, resulting in cell lysis and death .
Pharmacokinetics
Like other cephalosporins, it is expected to have a short half-life and be excreted through the urine
Result of Action
The primary result of this compound’s action is the disruption of the bacterial cell wall , leading to cell lysis and death . This makes it an effective antibiotic against a range of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and affect its efficacy
Biochemical Analysis
Biochemical Properties
Cephalosporin C Zinc Salt is used to study the effect of transpeptidase expression, binding, and inhibition on bacterial cell wall mucopeptide synthesis . It is also used to determine activity during stopped-flow fluorescence spectrometric measurements of association .
Cellular Effects
This compound has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . It disrupts the synthesis of the peptidoglycan layer of bacterial cell walls .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of penicillin binding proteins . It interferes with cell wall synthesis, leading to the death of the bacteria .
Metabolic Pathways
This compound is involved in the metabolic pathway of cephalosporin C biosynthesis . This pathway leads to the production of the secondary metabolite cephalosporin C and its intermediates .
Transport and Distribution
It is known that cephalosporins are mainly excreted through renal mechanisms in the unchanged form .
Subcellular Localization
It is known that the biosynthetic enzymes required for the production of cephalosporin C reside within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C Zinc Salt is synthesized through the fermentation of the fungus Acremonium chrysogenum. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates due to the fungus’s diauxic behavior in the presence of these carbon sources .
Industrial Production Methods: The industrial production of Cephalosporin C involves optimizing the fermentation process to maximize yield. This includes controlling the metabolic network through rational design, high-throughput screening for high-performance strains, and real-time detection and control during fermentation .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C Zinc Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may lead to the formation of reduced compounds .
Scientific Research Applications
Cephalosporin C Zinc Salt has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cephalothin: A first-generation cephalosporin with strong activity against resistant microorganisms.
Cefuroxime: A second-generation cephalosporin that interferes with peptidoglycan synthesis.
Cephalexin: Another first-generation cephalosporin used to treat a variety of bacterial infections.
Uniqueness: Cephalosporin C Zinc Salt is unique due to its zinc salt form, which enhances its stability and potency compared to other cephalosporins. Additionally, it has moderate anti-orthopoxvirus activity, which is not commonly observed in other cephalosporins .
Properties
CAS No. |
59143-60-1 |
|---|---|
Molecular Formula |
C16H21N3O8SZn |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc |
InChI |
InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26); |
InChI Key |
MGNGNKZZUPFEAN-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |
Related CAS |
59143-60-1 41279-77-0 |
Synonyms |
(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt; , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic |
Origin of Product |
United States |
Q1: What is the significance of studying the separation process of Cephalosporin C Zinc Salt?
A1: this compound is an important intermediate in the production of cephalosporin antibiotics. [] Efficient separation of this compound is crucial for maximizing yield and ensuring the purity of the final drug product. The paper "The Problem and Resolvent of Separation Process of Enterprise" [] specifically discusses analyzing and improving the production process of this compound, highlighting the importance of understanding and optimizing the separation stage in pharmaceutical manufacturing.
Q2: Are there any studies exploring the genetic modification of organisms involved in this compound production?
A2: While the provided abstracts don't directly address the genetic modification of organisms related to this compound production, the second abstract mentions an "optimized prime editing system for efficient modification of the pig genome". [] This suggests ongoing research in genetic engineering techniques applicable to various organisms, potentially including those involved in pharmaceutical production. Further research is needed to explore if such techniques are being applied to optimize this compound production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)
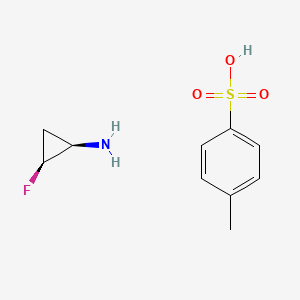


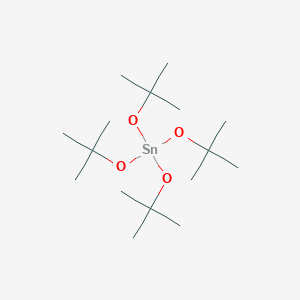
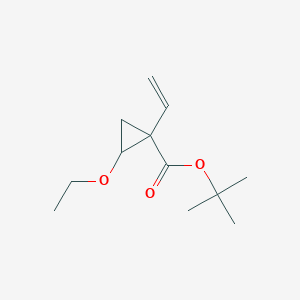
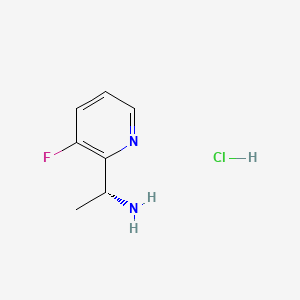

![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)
